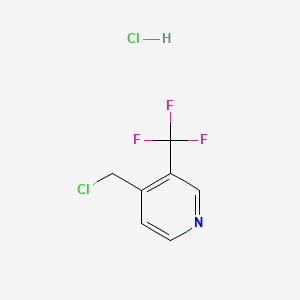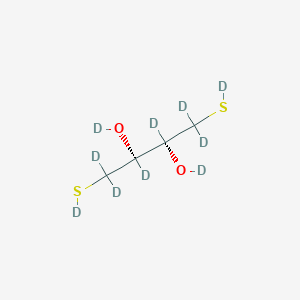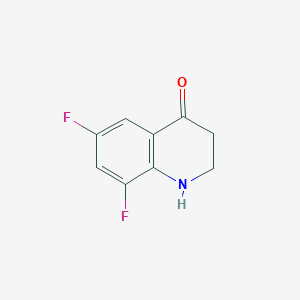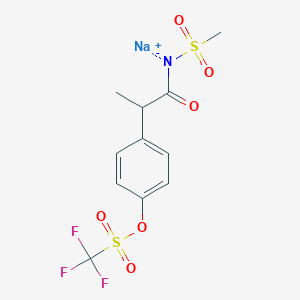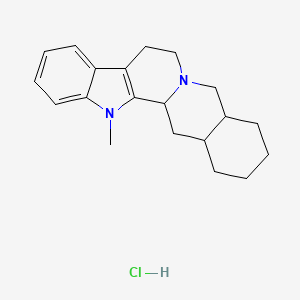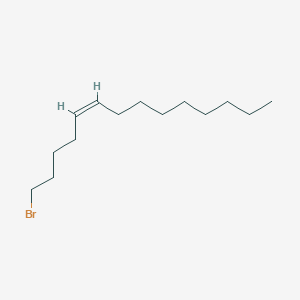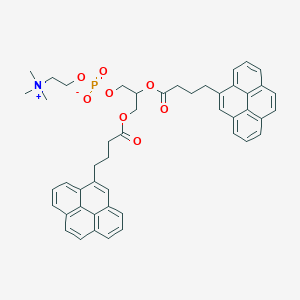
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a molecular formula of C48H48NO8P and a molecular weight of 797.9 g/mol. This compound is known for its unique structure, which includes pyrene moieties and a phosphate group, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the preparation of the pyrene butanoic acid derivatives, which are then esterified with 2,3-dihydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The pyrene moieties can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The phosphate group can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized pyrene derivatives, reduced pyrene compounds, and substituted phosphates. These products have unique properties that make them useful in different applications.
Scientific Research Applications
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets through its pyrene moieties and phosphate group. The compound can bind to specific proteins, nucleic acids, or other biomolecules, altering their function and activity. The pathways involved may include signal transduction, molecular recognition, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(dimethylazaniumyl)ethyl phosphate
- 2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(ethylazaniumyl)ethyl phosphate
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of pyrene moieties and a trimethylazaniumyl group. This unique structure imparts distinct electronic and optical properties, making it particularly valuable in applications requiring high fluorescence and molecular recognition capabilities.
Properties
IUPAC Name |
2,3-bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48NO8P/c1-49(2,3)26-27-55-58(52,53)56-31-40(57-44(51)21-9-15-37-29-39-17-5-11-33-23-25-35-13-7-19-42(37)48(35)46(33)39)30-54-43(50)20-8-14-36-28-38-16-4-10-32-22-24-34-12-6-18-41(36)47(34)45(32)38/h4-7,10-13,16-19,22-25,28-29,40H,8-9,14-15,20-21,26-27,30-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDVPUFVVHFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCC5=CC6=CC=CC7=C6C8=C(C=CC=C58)C=C7 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
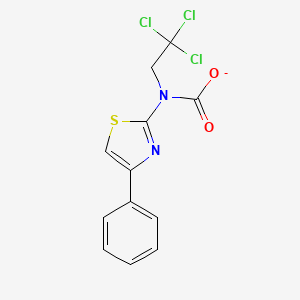
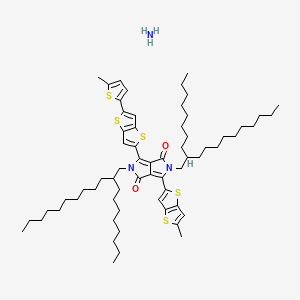
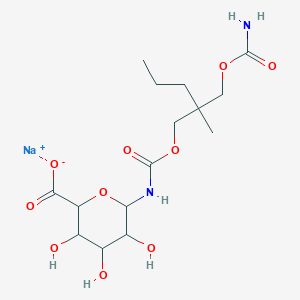
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
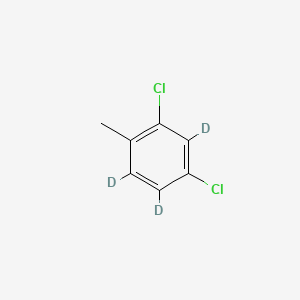

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
